molecular formula C9H18N2O B6589039 4-(pyrrolidin-3-yl)-1,4-oxazepane CAS No. 1340208-11-8

4-(pyrrolidin-3-yl)-1,4-oxazepane

Katalognummer: B6589039
CAS-Nummer: 1340208-11-8
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: JWNIOYJWUQZHDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(pyrrolidin-3-yl)-1,4-oxazepane is a heterocyclic compound that features both a pyrrolidine and an oxazepane ring. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-3-yl)-1,4-oxazepane typically involves the construction of the pyrrolidine and oxazepane rings through cyclization reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and more consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(pyrrolidin-3-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized products depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

4-(pyrrolidin-3-yl)-1,4-oxazepane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(pyrrolidin-3-yl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(pyrrolidin-3-yl)-1,4-oxazepane is unique due to its combination of both pyrrolidine and oxazepane rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for greater versatility in chemical reactions and potential therapeutic applications compared to compounds containing only one of these rings .

Eigenschaften

CAS-Nummer

1340208-11-8

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

4-pyrrolidin-3-yl-1,4-oxazepane

InChI

InChI=1S/C9H18N2O/c1-4-11(5-7-12-6-1)9-2-3-10-8-9/h9-10H,1-8H2

InChI-Schlüssel

JWNIOYJWUQZHDS-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCOC1)C2CCNC2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.